N-(3-chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}ethanediamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-N’-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}ethanediamide is a synthetic organic compound characterized by the presence of chloro, fluoro, hydroxy, and methylsulfanyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-N’-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}ethanediamide typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted aniline and react it with ethyl chloroformate to form the corresponding carbamate. This intermediate is then subjected to further reactions, including nucleophilic substitution and reduction, to introduce the hydroxy and methylsulfanyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-N’-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the chloro group with an amine would result in an amine derivative .
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-N’-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}ethanediamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.
Materials Science: The compound’s unique functional groups make it a candidate for developing new materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism by which N-(3-chloro-4-fluorophenyl)-N’-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}ethanediamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro and fluoro groups may enhance binding affinity, while the hydroxy and methylsulfanyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares the chloro and fluoro groups but has a different core structure.
Uniqueness
N-(3-chloro-4-fluorophenyl)-N’-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}ethanediamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O3S/c1-25-12-5-2-10(3-6-12)15(22)9-20-16(23)17(24)21-11-4-7-14(19)13(18)8-11/h2-8,15,22H,9H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCAHWJKXRQZKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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